molecular formula C10H13NO B6272013 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine CAS No. 31010-95-4

2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine

Cat. No.: B6272013
CAS No.: 31010-95-4
M. Wt: 163.22 g/mol
InChI Key: BXFUAGQOWRZDFC-UHFFFAOYSA-N
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Description

2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine ( 31010-95-4) is a high-value chemical building block with the molecular formula C 10 H 13 NO and a molecular weight of 163.2163 g/mol . This dihydrobenzofuran amine derivative is primarily utilized in advanced organic synthesis and medicinal chemistry research. Its core structure, featuring a benzofuran ring with a strategically placed amine group, makes it a versatile scaffold for constructing more complex molecules . One of the key research applications of this compound and its analogues is serving as a substrate in catalytic transformations, such as the intermolecular asymmetric Heck reaction, which is a powerful method for creating carbon-carbon bonds with high enantioselectivity . The 2,2-dimethyl-2,3-dihydro-1-benzofuran core provides a rigid framework that can be leveraged in the development of novel compounds, including potential pharmaceuticals and agrochemicals . Researchers value this amine for its potential in generating libraries of compounds for biological activity screening. This product is supplied for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31010-95-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-6-amine

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6,11H2,1-2H3

InChI Key

BXFUAGQOWRZDFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)N)C

Purity

95

Origin of Product

United States

Advanced Derivatization and Functionalization Strategies

Chemical Transformations at the Amine Group

The primary amino moiety at the C-6 position of the dihydrobenzofuran ring is a key handle for molecular elaboration. Its nucleophilic character allows for a variety of chemical transformations, including the introduction of alkyl, acyl, and sulfonyl groups, as well as the attachment of more complex molecular linkers.

Alkylation and Acylation Reactions of the Amino Moiety

The primary amine of 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine can readily undergo N-alkylation with alkyl halides or via reductive amination with aldehydes and ketones. These reactions allow for the introduction of single or multiple alkyl groups, modulating the steric and electronic properties of the nitrogen atom.

Similarly, N-acylation is a straightforward transformation typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base. This reaction converts the basic amine into a neutral amide, a common strategy for protecting the amine group or for introducing specific functionalities. The resulting amide is a key structural motif in many biologically active molecules. nih.gov Friedel–Crafts acylation of benzofurans is also a known method, though it typically results in low C2/C3 regioselectivity on the furan (B31954) ring itself rather than acting on a peripheral amino group. nih.gov

Reaction TypeReagent ClassExample ReagentExpected Product Structure
AlkylationAlkyl HalideMethyl Iodide (CH₃I)N-methylated amine
AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-acetyl amide
AcylationAnhydrideAcetic Anhydride ((CH₃CO)₂O)N-acetyl amide

Formation of Amide and Sulfonamide Derivatives

The formation of amides and sulfonamides represents a critical class of derivatizations for this compound. Amide derivatives are readily synthesized by coupling the amine with carboxylic acids, often activated with coupling agents, or more directly with acyl chlorides. For instance, the related compound 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid can be converted to its acid chloride with thionyl chloride and subsequently reacted with an amine like o-toluidine to form the corresponding amide derivative. nih.gov This highlights a robust method for creating an amide linkage with the dihydrobenzofuran core.

Sulfonamides, another class of compounds with significant applications, are typically prepared by reacting the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. Sulfonamide and amide derivatives are recognized as important classes of drugs with diverse biological applications. nih.gov

Derivative TypeReagent ClassExample ReagentFunctional Group Formed
AmideCarboxylic Acid DerivativeBenzoyl Chloride-NH-CO-Ph
SulfonamideSulfonyl Chloridep-Toluenesulfonyl Chloride-NH-SO₂-C₆H₄-CH₃
SulfonamideSulfonyl ChlorideMethanesulfonyl Chloride-NH-SO₂-CH₃

Strategies for Attaching Linkers for Further Molecular Construction

The reactivity of the amino group is instrumental for attaching linkers, which are bifunctional molecules used to connect the dihydrobenzofuran core to other molecular fragments, surfaces, or macromolecules. This strategy is central to the development of probes, bioconjugates, and materials.

Linkers are typically attached via the same acylation or alkylation reactions described previously. A common approach involves using a linker molecule that possesses a carboxylic acid or acyl chloride at one end for reaction with the amine, and a different, orthogonal reactive group at the other end. Examples of such terminal groups include alkynes or azides for click chemistry, protected amines or carboxylic acids for further peptide-style coupling, or esters for subsequent hydrolysis. This modular approach allows for the systematic construction of complex molecular architectures based on the this compound scaffold.

Modifications on the Peripheral Benzene (B151609) Ring of the Dihydrobenzofuran Core

The benzene ring of the dihydrobenzofuran core is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functionalities. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the 6-amino group and the fused dihydrofuran ring system.

Regioselective Halogenation Studies

The 6-amino group is a strongly activating, ortho-, para-directing group. The ether oxygen of the dihydrofuran ring is also an ortho-, para-director. The combined influence of these groups strongly directs incoming electrophiles to the positions ortho and para to the powerful amino group, namely the C-5 and C-7 positions. Therefore, direct halogenation of this compound with reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular bromine is expected to yield predominantly 5-halo and 7-halo derivatives. Dihalogenation at both positions is also possible under more forcing conditions.

To achieve greater control, the amine can first be acylated to form an amide. The resulting N-acyl group is still an ortho-, para-director but is less activating than the free amine, which can help to prevent over-halogenation and improve regioselectivity. General methods for the regioselective ortho-halogenation of N-aryl amides have been developed, demonstrating the utility of this approach. nih.gov

ReagentExpected Major Product(s)Controlling Factor
N-Bromosuccinimide (NBS)5-Bromo- and 7-bromo- derivativesStrong directing effect of the 6-amino group
N-Chlorosuccinimide (NCS)5-Chloro- and 7-chloro- derivativesStrong directing effect of the 6-amino group
Acetic Anhydride, then NBS5-Bromo-N-acetyl derivativeModerated directing effect of the N-acetyl group

Aromatic Substitution Reactions to Introduce New Functionalities

Beyond halogenation, other electrophilic aromatic substitution (EAS) reactions can introduce a variety of functional groups onto the benzene ring. mdpi.com These include nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

However, the high reactivity of the aromatic ring due to the amino group, coupled with the sensitivity of the amine to the often strongly acidic conditions required for these reactions, presents a significant challenge. Direct nitration, for example, can lead to oxidation and the formation of undesired byproducts. Therefore, a common strategy involves protecting the amino group as an amide (e.g., an acetamide). The N-acetyl group moderates the ring's reactivity and is stable under many EAS conditions. As an ortho-, para-director, it directs incoming electrophiles to the C-5 and C-7 positions. After the desired substitution reaction is performed, the acetyl group can be hydrolyzed to regenerate the free amine, providing access to 5- or 7-substituted derivatives that are not accessible by direct reaction.

Alterations to the 2,2-Dimethyl Substitution Pattern of the Dihydrofuran Ring

The gem-dimethyl group at the C2 position of the 2,3-dihydro-1-benzofuran ring imparts significant steric hindrance and influences the electronic properties of the molecule. Strategic alteration of this substitution pattern is a key approach to creating novel derivatives with potentially different chemical reactivity and biological activity. Research has focused on synthetic methodologies that allow for the introduction of varied substituents at the C2 and C3 positions, moving beyond the simple dimethyl configuration.

One prominent strategy involves transition metal-catalyzed reactions. For instance, a highly efficient protocol utilizing a palladium catalyst has been developed for the preparation of 2,2,3-trisubstituted dihydrobenzofuran derivatives. rsc.org This method involves the reaction of 2-hydroxyphenyl-substituted enones with diazo compounds in the presence of a palladium complex, yielding trisubstituted dihydrobenzofurans in moderate to excellent yields (51–91%). rsc.org This approach demonstrates the feasibility of incorporating diverse functional groups at and around the C2 position.

Rhodium-catalyzed reactions also offer a pathway to modified dihydrobenzofuran derivatives. The chemodivergent synthesis, which involves the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, can generate various 2,3-dihydrobenzofuran (B1216630) structures through C–H and C–C bond activation. rsc.org The nature of the substituents on the starting materials directs the reaction toward different products, highlighting the tunability of the substitution pattern.

Furthermore, modifications can be achieved through reactions involving the dihydrofuran ring itself. Lewis acid-catalyzed ring-opening benzannulations of 5-(indolyl)-2,3-dihydrofuran acetals have been explored. mdpi.com While the primary goal of this research was the synthesis of carbazoles, the study provided critical insights into the reactivity of substituted dihydrofurans. For example, the reaction of 5-methyl-2,3-dihydrofuran resulted in an alkene isomerization, leading to a mixture of a fused-bicyclic dihydrofuran and a spirocyclic dihydrofuran. mdpi.com This indicates that even a single methyl substitution, deviating from the gem-dimethyl pattern, can fundamentally alter the reaction pathway and outcome.

These strategies collectively illustrate that the 2,2-dimethyl substitution is not immutable. Through carefully selected catalytic systems and reaction partners, a wide array of substitution patterns can be achieved on the dihydrofuran ring, providing access to a library of novel analogues.

Table 1: Synthetic Strategies for Modifying Dihydrofuran Ring Substitution

Method Catalyst/Reagent Starting Materials Product Type Yield (%)
Intramolecular Condensation [Pd(cinnamyl)Cl]₂ / MeSO₃H 2-Hydroxyphenyl-substituted enones, Diazo compounds 2,2,3-Trisubstituted Dihydrobenzofurans 51-91
C-H/C-C Bond Activation Rhodium Catalyst N-Phenoxyacetamides, Alkylidenecyclopropanes Substituted 2,3-Dihydrobenzofurans Not specified

Synthesis of Analogues with Varied Substitution Patterns and Ring Systems (e.g., Chromanes)

Expanding the structural diversity beyond the 2,3-dihydro-1-benzofuran scaffold involves the synthesis of analogues with different heterocyclic cores, such as chromanes, or the introduction of complex fused-ring systems. These modifications can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule.

The transformation of 2,3-dihydrobenzofurans into related ring systems like chromanes has been demonstrated. One synthetic route involves the reaction of 2,3-dihydrobenzofuran with lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net The resulting intermediate, upon reaction with various electrophiles, produces diols which can be subsequently cyclized under acidic conditions to yield 2-substituted chromans. researchgate.net This strategy provides a direct link between the dihydrobenzofuran and chromane ring systems.

Another approach to creating structural analogues is through cascade or tandem reactions that build complex polycyclic systems onto the benzofuran (B130515) core. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone derivatives. nih.gov This method utilizes ortho-hydroxy α-aminosulfones and 2-bromo-1,3-indandione as substrates, achieving high yields of the spirocyclic products. nih.gov This not only alters the substitution pattern but also introduces a completely new and rigid ring system fused at the C2 position.

The synthesis of benzofuran analogues of 2-aminochalcones represents another derivatization strategy, leading to compounds with extended conjugation and different functional group arrays. researchgate.net These syntheses demonstrate the versatility of the core amine in participating in reactions that build entirely new molecular frameworks. Similarly, intramolecular cyclization of specifically designed precursors, such as 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates, can lead to the formation of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, which are phthalide structures related to the dihydrobenzofuran core. researchgate.net

Table 2: Synthesis of Dihydrobenzofuran Analogues

Analogue Type Synthetic Method Key Reagents Precursor Resulting Ring System
Chromane Reductive Opening / Cyclization Lithium, DTBB, Acid 2,3-Dihydrobenzofuran Chromane
Spiroindanone Tandem Cyclization DMAP ortho-Hydroxy α-aminosulfone Spiro[benzofuran-2,2'-indene]

Analysis of Structural Modifications on Reaction Outcomes, Yields, and Intermediate Stability

Alterations to the substitution pattern on the dihydrofuran ring can dramatically influence the stability of intermediates and, consequently, the final product. In the synthesis of dihydrofuran acetals, it was observed that reactions with 1-aryl-substituted enol ethers did not yield the expected dihydrofuran products. mdpi.com Instead, the corresponding furans were obtained, suggesting that the dihydrofuran serves as a short-lived intermediate that readily undergoes elimination to form the more stable, conjugated furan system. mdpi.com This highlights how substituent choice can dictate the lifetime of an intermediate and control the reaction outcome.

The nature of the substituent on the benzofuran ring can also direct the regiochemistry of subsequent reactions. For example, in electrophilic substitution reactions of 3-substituted-4,6-dimethoxybenzofurans, the substituent at the C3 position exerts strong control. researchgate.net A 3-aryl group directs substitution to the C2 position, whereas a bulky tert-butyl group at C3 leads predominantly to substitution at the C7 position. researchgate.net This illustrates how steric and electronic factors of a single substituent can completely alter the regiochemical outcome of a reaction.

The choice of reaction conditions, in tandem with structural features, governs the final yield. In the DMAP-mediated synthesis of spiro[benzofuran-2,2'-indene] derivatives, a systematic optimization of the base and solvent was shown to be critical. mdpi.com While inorganic bases like K₂CO₃ and Cs₂CO₃ gave yields of around 30%, switching to the organic base DMAP boosted the yield to 70%. mdpi.com Further screening of solvents showed that CH₂Cl₂ was optimal, providing the final product in 85% yield. mdpi.com This underscores that the successful synthesis of structurally complex analogues depends on the careful interplay between the inherent reactivity of the modified substrate and the optimized external reaction conditions.

Table 3: Impact of Structural Modification on Reaction Parameters

Structural Modification Reaction Type Observation Impact on Outcome Reference
1-Aryl substitution on enol ether precursor Dihydrofuran synthesis Dihydrofuran intermediate readily eliminates ethanol Product is a furan, not the expected dihydrofuran mdpi.com
3-Methyl substitution on dihydrofuran ring Lewis Acid-Catalyzed Benzannulation Partial conversion (58% yield); recovered starting material is cis-diastereomer Reaction is diastereoselective; trans isomer is more reactive mdpi.com
3-Aryl vs. 3-tert-Butyl substitution Electrophilic Substitution 3-Aryl directs to C2; 3-tert-Butyl directs to C7 Complete control over regioselectivity of substitution researchgate.net

Mechanistic Investigations of Reactions Involving the 2,2 Dimethyl 2,3 Dihydro 1 Benzofuran Skeleton

Elucidation of Cyclization Mechanisms for Dihydrobenzofuran Core Formation

The construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran skeleton can be achieved through various cyclization strategies. The underlying mechanisms of these transformations are diverse and are often directed by the choice of catalyst and reaction conditions.

Intramolecular Nucleophilic Additions

One prominent pathway to the dihydrobenzofuran core involves the intramolecular nucleophilic addition of a phenolic oxygen to a suitably positioned electrophilic carbon. Nickel-catalyzed reactions have emerged as a powerful tool in this context. The proposed mechanism for the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to form benzofuran (B130515) derivatives typically proceeds through a series of well-defined steps. Initially, a Ni(II) salt is reduced in situ by a reducing agent, such as zinc powder, to generate a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition to the aryl halide, forming a Ni(II)-aryl intermediate. Subsequently, an intramolecular nucleophilic addition of the phenolic oxygen onto the coordinated electrophilic carbon occurs, leading to a cyclized nickel intermediate. This is followed by transmetalation and reductive elimination steps to release the dihydrobenzofuran product and regenerate the Ni(0) catalyst, thus completing the catalytic cycle.

Oxidative Insertion Mechanisms

Palladium- and rhodium-catalyzed reactions involving oxidative insertion have also proven effective for the synthesis of the dihydrobenzofuran skeleton, often starting from ortho-alkenylphenols.

In palladium-catalyzed oxidative cyclization, a plausible mechanism commences with the coordination of the palladium(II) catalyst to the alkene moiety of the ortho-alkenylphenol. This is followed by an intramolecular oxypalladation step, where the phenolic oxygen attacks the coordinated double bond, leading to the formation of a five-membered palladacycle. Subsequent β-hydride elimination from this intermediate generates the dihydrobenzofuran ring and a palladium(II)-hydride species. The catalytic cycle is completed by the reoxidation of the resulting palladium(0) back to palladium(II) by an external oxidant.

Rhodium-catalyzed processes often proceed via a C-H activation mechanism. The catalytic cycle is initiated by the coordination of the Rh(III) catalyst to the phenolic oxygen. This is followed by a chelation-assisted C-H activation of the aromatic ring, forming a rhodacycle intermediate. Subsequent migratory insertion of the tethered alkene into the Rh-C bond, followed by reductive elimination, furnishes the 2,2-dimethyl-2,3-dihydro-1-benzofuran product and regenerates the active rhodium catalyst. nih.govnih.gov

Mechanistic Pathways for Functional Group Interconversions (e.g., nitro reduction to amine)

The conversion of a nitro group to an amine on the 2,2-dimethyl-2,3-dihydro-1-benzofuran skeleton is a critical transformation for accessing the title compound, 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine. This reduction is typically achieved through catalytic hydrogenation.

Role of Catalysts and Reaction Conditions in Directing Mechanistic Outcomes

The choice of catalyst and reaction conditions plays a pivotal role in directing the mechanistic pathway and, consequently, the outcome of the synthesis of the 2,2-dimethyl-2,3-dihydro-1-benzofuran skeleton. Variations in metal centers, ligands, solvents, and temperature can significantly influence the efficiency, regioselectivity, and stereoselectivity of the cyclization reactions.

Similarly, in rhodium-catalyzed C-H activation reactions, the directing group on the substrate and the ligand on the rhodium catalyst are crucial for controlling the regioselectivity of the C-H bond cleavage. nih.govnih.gov The reaction temperature and solvent can also affect the rate of the reaction and the stability of the catalytic intermediates.

The following table summarizes the influence of different catalysts and conditions on the synthesis of the dihydrobenzofuran core:

Catalyst SystemPrecursor TypeKey Mechanistic StepTypical ConditionsOutcome
Ni(OTf)₂ / 1,10-Phenanthroline / ZnAryl Halide with tethered phenol (B47542)Intramolecular Nucleophilic AdditionAcetonitrile, HeatHigh yield of benzofuran derivatives. nih.gov
Pd(OAc)₂ / Oxidantortho-AlkenylphenolOxidative Cyclization (Oxypalladation)Toluene, HeatEfficient formation of the dihydrobenzofuran ring.
[RhCp*Cl₂]₂ / Baseortho-AlkenylphenolC-H Activation/InsertionMethanol/Water, HeatRegioselective synthesis of dihydrobenzofurans.

Table 1: Influence of Catalytic Systems on Dihydrobenzofuran Synthesis

In the reduction of the nitro group, the choice of catalyst and reaction conditions can also be critical. For example, while catalytic hydrogenation with Pd/C is a common and effective method, other reducing agents such as tin(II) chloride in the presence of a strong acid can also be employed, potentially proceeding through a different single-electron transfer mechanism. The solvent and pH of the reaction medium can influence the rate of reduction and the potential for side reactions.

Computational and Theoretical Chemistry Studies on the 2,2 Dimethyl 2,3 Dihydro 1 Benzofuran System

Molecular Structure Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netphyschemres.org For the 2,2-dimethyl-2,3-dihydro-1-benzofuran system, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimization process seeks the minimum energy conformation on the potential energy surface. nih.gov The dihydrofuran ring in this system typically adopts an envelope conformation. nih.gov

Conformational analysis, a critical aspect of understanding molecular behavior, involves identifying all possible stable conformers and their relative energies. kent.ac.uk For flexible molecules, this process often starts with a conformational search using faster methods like molecular mechanics, followed by re-optimization of the low-energy conformers at the DFT level to obtain more accurate structures and energies. nih.gov This is crucial as different conformers can exhibit distinct biological activities.

Below is a table showcasing typical geometric parameters for a dihydrobenzofuran ring system, optimized using DFT calculations.

ParameterDescriptionTypical Value (Å or °)
C-O Bond LengthThe length of the carbon-oxygen bond within the furan (B31954) ring.1.37
C-C Bond Length (Aromatic)The length of the carbon-carbon bonds in the fused benzene (B151609) ring.1.39 - 1.41
C-C Bond Length (Dihydrofuran)The length of the single carbon-carbon bonds in the dihydrofuran ring.1.53 - 1.55
C-O-C Bond AngleThe angle formed by the carbon, oxygen, and carbon atoms in the furan ring.108 - 110
Dihedral AngleThe twist or angle between two planes in the molecule, defining the ring pucker.Varies depending on substitution

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) and Electrostatic Potentials)

Understanding the electronic structure of the 2,2-dimethyl-2,3-dihydro-1-benzofuran system is key to predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of the electron density in a molecule, translating the complex molecular orbitals into Lewis-like structures of bonds, lone pairs, and antibonds. wikipedia.org NBO analysis allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can stabilize the molecule. wikipedia.org

The molecular electrostatic potential (MEP) map is another crucial tool for analyzing electronic structure. It visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For the 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine, the oxygen atom and the amine group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. researchgate.net

The table below summarizes key electronic properties that can be derived from computational analyses.

PropertyDescriptionSignificance
Natural Atomic Charges The charge distribution on each atom in the molecule.Indicates sites for nucleophilic or electrophilic attack.
Bond Order The number of chemical bonds between two atoms.Determines the strength and length of a bond.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher chemical reactivity. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Processes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involved in the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. scielo.bracs.orgacs.org DFT calculations can be used to model the entire reaction pathway, from reactants to products, identifying intermediate structures and, most importantly, the transition states. pku.edu.cnacs.orgacs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy, which governs the reaction rate. pku.edu.cn

Various synthetic routes to the 2,3-dihydrobenzofuran core have been explored, including intramolecular cyclizations and cycloaddition reactions. organic-chemistry.orgnih.gov For instance, in a palladium-catalyzed heteroannulation reaction, DFT can be used to model the oxidative addition, carbopalladation, and reductive elimination steps, providing insights into the role of the catalyst and ligands. acs.orgacs.org Understanding these pathways at a molecular level can aid in optimizing reaction conditions to improve yields and selectivity. scielo.br

The following table outlines the key computational steps in modeling a reaction pathway.

StepDescriptionInformation Gained
Reactant & Product Optimization Finding the lowest energy structures of the starting materials and final products.Determines the overall thermodynamics of the reaction (enthalpy and Gibbs free energy).
Transition State Search Locating the saddle point on the potential energy surface connecting reactants and products.Provides the structure of the transition state and the activation energy.
Intrinsic Reaction Coordinate (IRC) Calculation Following the reaction path downhill from the transition state to confirm it connects the desired reactants and products.Verifies that the found transition state corresponds to the reaction of interest.

Ligand-Steered Modeling for Scaffold Design and Structural Prediction

Ligand-steered modeling is a computational approach that utilizes known active ligands to guide the generation of a receptor's binding site model, particularly when an experimental structure is unavailable. nih.gov This technique has been successfully applied to the design of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govsigmaaldrich.com In this approach, the ligand and receptor are treated as flexible entities, allowing for a thorough exploration of the interaction energy landscape. nih.gov

This modeling can predict the binding mode of new derivatives within the target protein, helping to explain structure-activity relationships (SAR). nih.govsigmaaldrich.com For example, it can reveal key interactions, such as hydrogen bonds or pi-stacking, between the ligand and specific amino acid residues in the binding pocket. nih.gov This information is invaluable for designing new compounds with improved affinity and selectivity. The introduction of different substituents on the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold can be computationally evaluated to predict their impact on binding before undertaking their synthesis. nih.gov

The table below details the stages involved in ligand-steered modeling.

StageDescriptionOutcome
Homology Modeling Building a 3D model of the target protein based on the known structure of a related protein.A preliminary model of the receptor's structure.
Ligand Seeding and Docking Placing a known active ligand into the putative binding site of the modeled receptor.An initial complex of the ligand and receptor.
Stochastic Global Energy Minimization A simulation process that explores different conformations of both the ligand and the receptor to find the most stable binding mode.An ensemble of low-energy structures representing the ligand-receptor complex.
Binding Mode Analysis Detailed examination of the interactions between the ligand and the receptor in the optimized complex.Identification of key residues and interactions responsible for binding, guiding further drug design.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

X-ray Diffraction Analysis for Crystal Structure Determination and Supramolecular Self-Assembly

The XRD analysis would reveal the planar geometry of the benzofuran (B130515) ring system fused with the dihydro-furan ring, which would likely adopt a puckered envelope or twist conformation. The positions of the dimethyl groups at the C2 position and the amine group at the C6 position on the benzene (B151609) ring would be unequivocally determined.

Furthermore, XRD analysis is invaluable for studying supramolecular self-assembly. The crystal packing of 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine would be dictated by intermolecular interactions such as hydrogen bonding, primarily involving the amine group (N-H···N or N-H···O), and potentially weaker C-H···π interactions. These interactions govern the formation of higher-order structures like dimers, chains, or sheets in the solid state. While specific crystal structure data for the 6-amine isomer is not available, studies on related benzofuran structures have demonstrated the importance of such interactions in their crystal engineering.

Table 1: Representative Crystallographic Data for a Substituted Benzofuran Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4
Note: This is hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for complex structural assignments.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dihydrofuran ring, and the gem-dimethyl protons. The coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the benzene ring.

2D NMR experiments would provide unambiguous assignments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity of the entire carbon skeleton, for example, by showing correlations from the gem-dimethyl protons to the C2 and C3 carbons of the dihydrofuran ring, and from the aromatic protons to the quaternary carbons of the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~80
C33.0-3.2 (s, 2H)~40
C46.6-6.8 (d)~110
C56.8-7.0 (dd)~120
C76.5-6.7 (d)~115
C6-NH₂3.5-4.5 (br s, 2H)-
C2-(CH₃)₂1.4-1.6 (s, 6H)~28
Note: These are estimated chemical shift ranges based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The expected exact mass would be calculated and compared to the experimentally determined value.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. For an aminobenzofuran derivative, characteristic fragmentation pathways would be expected nih.govmiamioh.edu. Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines miamioh.edu. For the title compound, a significant fragment would likely result from the loss of a methyl group from the molecular ion, leading to a stable ion. Another potential fragmentation could involve the cleavage of the dihydrofuran ring. The mass spectrum of the closely related 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine (B1615069) shows a base peak at m/z 148, corresponding to the loss of a methyl group ([M-15]⁺), and another significant peak at m/z 121 nih.gov. A similar pattern would be anticipated for the 6-amino isomer.

Table 3: Expected Key Mass Fragments for this compound

m/zProposed Fragment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
121Further fragmentation
Note: This table is based on the fragmentation of the 7-amino isomer and general fragmentation patterns of related compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular structure and intermolecular interactions.

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes. The key functional groups to be identified are the amine (N-H), the aromatic ring (C-H and C=C), the ether linkage (C-O-C), and the aliphatic C-H bonds of the methyl and methylene groups.

N-H Vibrations: The amine group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. The presence of two bands in this region would be indicative of a primary amine (-NH₂). N-H bending vibrations would be observed around 1600 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring.

C-O-C Vibrations: The ether linkage of the benzofuran system would produce a strong C-O-C stretching band, typically in the 1000-1300 cm⁻¹ region.

Aliphatic C-H Vibrations: The methyl and methylene groups would show C-H stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-C backbone stretches are typically strong, providing a clear fingerprint of the molecular structure nih.govscifiniti.com.

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (medium)Weak
Aromatic C-H Stretch3000-3100 (medium)Strong
Aliphatic C-H Stretch2850-3000 (strong)Strong
C=C Aromatic Stretch1450-1600 (strong)Strong
N-H Bend~1600 (medium)Weak
Aliphatic C-H Bend~1460, ~1375 (medium)Medium
C-O-C Stretch1000-1300 (strong)Medium
Note: This is a generalized table of expected vibrational frequencies.

Q & A

Q. Critical factors :

  • Choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄) affects selectivity for the amine group.
  • Solvent polarity influences reaction kinetics and by-product formation .

How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Q. Basic

  • NMR spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm the dihydrobenzofuran backbone and amine group. Key signals include:
    • ~4.5 ppm (dihydrofuran CH₂)
    • ~6.5–7.5 ppm (aromatic protons)
    • ~1.3 ppm (dimethyl groups) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (>1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the strained dihydrofuran ring .

What strategies resolve contradictions in spectral data or crystallographic refinement?

Q. Advanced

  • Discrepancies in NMR assignments : Compare experimental data with computational predictions (DFT-based NMR shift calculations). For example, unexpected splitting in aromatic protons may indicate conformational flexibility .
  • Crystallographic challenges : If twinning or poor resolution occurs, use SHELXD for structure solution and SHELXE for density modification. For ambiguous hydrogen bonding, omit H atoms during initial refinement and reintroduce them with geometric constraints .

How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Advanced

  • Temperature gradients : Use a slow ramp (1–2°C/min) during exothermic steps (e.g., cyclization) to avoid side reactions like oligomerization .
  • Catalyst screening : Test transition-metal catalysts (e.g., Ru/C vs. Pd/C) for reductive amination. Ru/C often provides higher selectivity for secondary amines .
  • In-line monitoring : Employ TLC or HPLC-MS to track reaction progress and quench reactions at >90% conversion to prevent degradation .

What pharmacological mechanisms are hypothesized for this compound, and how are they validated?

Q. Advanced

  • Target interactions : Preliminary studies on analogous benzofurans suggest inhibition of monoamine oxidases (MAOs) or binding to G-protein-coupled receptors (GPCRs). Validate via:
    • Enzyme assays : Measure IC₅₀ values against MAO-A/MAO-B using fluorometric substrates .
    • Molecular docking : Use AutoDock Vina to model interactions with GPCR binding pockets, focusing on the amine group’s role in hydrogen bonding .
  • In vivo models : Test neuroprotective effects in zebrafish or rodent models of Parkinson’s disease, monitoring dopamine levels via LC-MS .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in amber glass vials at 4°C under inert gas (Ar/N₂) to prevent oxidation of the amine group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the dihydrofuran ring .

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